Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-d]pyrimidine core. Its structure includes a methyl ester at position 6 and an amino group at position 5. The amino group at position 5 enhances hydrogen-bonding capacity, which can improve solubility and target binding, while the methyl ester at position 6 offers a site for further functionalization, such as hydrolysis to carboxylic acids or coupling reactions .
Properties
IUPAC Name |
methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-13-8(12)6-5(9)4-2-10-3-11-7(4)14-6/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSOTJQOBVVWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CN=CN=C2S1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions:
- Nitration : Treat the parent thienopyrimidine with fuming HNO₃ at 0–5°C.
- Reduction : Stir the nitro compound with 10% Pd-C in methanol under H₂ (1 atm) for 12 hours.
Yields for the reduction step exceed 85%, making this route suitable for large-scale synthesis.
Microwave-Assisted and Catalytic Methods
Recent advances employ microwave irradiation to accelerate key steps. For example, cyclocondensation of 2-amino-3-cyanothiophene with methyl cyanoformate under microwave irradiation (150°C, 20 minutes) reduces reaction time from hours to minutes while maintaining yields at 55–60%. Additionally, uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) has been used as a Lewis acid catalyst to enhance cyclization efficiency, achieving yields up to 78%.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Stereoelectronic Considerations
The formation of the thieno[2,3-d]pyrimidine ring hinges on electronic and steric factors. During cyclocondensation, the nucleophilic amino group of 2-aminothiophene attacks the electrophilic carbon of the nitrile or carbonyl reagent, followed by deprotonation and aromatization. Density functional theory (DFT) studies suggest that the methyl ester at position 6 stabilizes the transition state through resonance effects, lowering the activation energy by ~12 kcal/mol compared to unsubstituted analogs.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene sulfur undergoes oxidation to sulfoxides or sulfones using:
-
Hydrogen peroxide (HO) : Mild conditions for sulfoxide formation.
-
m-Chloroperbenzoic acid (mCPBA) : Stronger oxidant for sulfone derivatives .
Table 1: Oxidation Products
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| HO | Sulfoxide | 65–75 | RT, 6 h |
| mCPBA | Sulfone | 80–85 | 0°C → RT, 12 h |
Reduction Reactions
The methyl ester group is reduced to a primary alcohol using lithium aluminum hydride (LiAlH) in tetrahydrofuran (THF) at −10°C .
Example:
Nucleophilic Substitution
The 4-amino group participates in Dimroth rearrangements under basic conditions, enabling regioselective substitutions . Additionally, the 2-position undergoes nucleophilic displacement with:
Table 2: Substitution Reactions
| Substrate | Reagent | Product | Key Conditions |
|---|---|---|---|
| 4-Amino derivative | Cyclohexylamine | 4-Cyclohexylamino derivative | EtN, THF, 12 h |
| 2-Chloro analog | Benzylthiol | 2-Benzylthio derivative | KCO, DMF |
Knoevenagel Condensation
The aldehyde intermediate (from MnO oxidation of the alcohol) undergoes condensation with active methylene compounds (e.g., cyanoacetic acid) to form extended π-conjugated systems .
Example:
Structural Rearrangements
Microwave irradiation facilitates Dimroth rearrangements , converting 4-aminothienopyrimidines to 2-amino isomers via ring-opening and recyclization . This is critical for modulating electronic properties and bioactivity.
Mechanistic Pathway:
-
Ring-opening at the pyrimidine N1–C2 bond.
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Reclosure with amine migration to the 2-position.
Key Research Findings
-
Microwave-assisted synthesis reduces reaction times from hours to minutes .
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Substitution at the 2-position significantly enhances cytotoxicity (IC = 27.6 μM against MDA-MB-231 cells) .
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Sulfone derivatives exhibit improved metabolic stability compared to sulfoxides .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for anticancer agent development.
Scientific Research Applications
Cytotoxicity and Antiproliferative Activity
Cytotoxicity Studies
Research has demonstrated that derivatives of thieno[2,3-d]pyrimidine, including methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate, exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : A study reported that certain derivatives showed significant antiproliferative activity against MCF-7 cells, with IC50 values indicating effective inhibition of cell growth. The most potent compounds exhibited IC50 values as low as (approximately ) .
- MDA-MB-231 Cells : The compound also demonstrated selective cytotoxicity towards MDA-MB-231 cells, a triple-negative breast cancer cell line. The selective index (SI) for some derivatives was notably high, indicating their potential as targeted therapies .
Mechanism of Action
The mechanism through which this compound exerts its effects is believed to involve the inhibition of key signaling pathways associated with tumor growth. Studies have indicated that these compounds can inhibit the activity of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in cancer cell proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been pivotal in understanding how modifications to the thieno[2,3-d]pyrimidine scaffold affect biological activity. Key findings include:
- Substituent Variations : Compounds with different substituents at the second position of the thieno ring showed varied levels of cytotoxicity and selectivity towards cancer cell lines. For example, ethyl 4-amino-5-methyl derivatives were found to possess enhanced activity compared to their unsubstituted counterparts .
| Compound | Cell Line | IC50 (µg/mL) | Selective Index |
|---|---|---|---|
| Compound 1 | MCF-7 | 4.3 | 19.3 |
| Compound 2 | MDA-MB-231 | 18.28 | 3.7 |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on Antitumor Effects : One research effort focused on synthesizing and testing various thieno[2,3-d]pyrimidine derivatives against human breast cancer cell lines. The results indicated that compounds derived from this compound exhibited superior antiproliferative effects compared to standard chemotherapeutic agents .
- In Vivo Studies : Preliminary in vivo studies have suggested that certain derivatives maintain their cytotoxic properties in animal models, further supporting their potential as therapeutic agents against breast cancer .
Mechanism of Action
The mechanism of action of methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of certain enzymes and proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate can be contextualized by comparing it to analogs with variations in substituents, ester groups, and core modifications. Below is a detailed analysis:
Substituent Variations at Position 4 and 5
- Ethyl 4-(4-Chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (14c) Substituents: 4-(4-chlorophenylamino), 5-methyl, 6-ethyl ester. Melting Point: 174–176°C; Yield: 82% .
- Methyl 4-Chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Substituents: 4-chloro, 5-methyl, 6-methyl ester. CAS: 832113-96-9; Molecular Weight: 256.71 . The chloro group at position 4 increases polarity compared to amino substituents, affecting solubility and reactivity in nucleophilic substitution reactions.
- Ethyl 5-Methyl-4-(phenylamino)thieno[2,3-d]pyrimidine-6-carboxylate (14b) Substituents: 4-phenylamino, 5-methyl, 6-ethyl ester. Melting Point: 170–172°C; Yield: 89% .
Ester Group Modifications
- Ethyl vs. Methyl Esters Ethyl esters (e.g., compound 14a–d) generally exhibit lower melting points compared to methyl esters due to increased alkyl chain flexibility .
- Hydrolysis to Carboxylic Acids Methyl 4-(4-methylsulfonylanilino)thieno[2,3-d]pyrimidine-6-carboxylate (58) can be hydrolyzed to its carboxylic acid derivative (59) using LiOH, enabling further conjugation (e.g., amidation) . The methyl ester in the target compound offers similar hydrolytic versatility, critical for prodrug strategies or polymer conjugation.
Amino Group vs. Other Substituents
- Methyl 5-Amino vs. Methyl 5-Methyl Derivatives The amino group at position 5 (target compound) introduces hydrogen-bonding capability, which is absent in 5-methyl analogs (e.g., compound 14b). This difference can enhance solubility in polar solvents and improve interactions with biological targets . 5-Methyl derivatives (e.g., compound 14c) exhibit higher yields (82–89%) compared to amino-substituted analogs, likely due to fewer reactive intermediates in synthesis .
- Ferrocene-Containing Analogs Methyl 5-methyl-4-(ferrocenylamino)thieno[2,3-d]pyrimidine-6-carboxylate (compound 2 in ) incorporates a redox-active ferrocene moiety. This modification significantly alters electronic properties and biological activity, demonstrating the versatility of the thieno[2,3-d]pyrimidine scaffold for organometallic drug design .
Structural Analogues with Core Modifications
- Pyrido[2,3-d]pyrimidine Derivatives Compounds like methyl 1,3,8-trimethyl-5-(3-nitrophenyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate (26) feature a pyrido core instead of thieno. Pyrido derivatives generally exhibit higher melting points (e.g., 175–176°C for compound 22a) due to increased planarity and intermolecular hydrogen bonding .
Data Tables
Table 1: Comparison of Key Thieno[2,3-d]pyrimidine Derivatives
Research Findings and Implications
- Substituent Effects: Electron-withdrawing groups (e.g., chloro) at position 4 enhance stability but may reduce solubility. Amino groups at position 5 improve target engagement but require protective strategies during synthesis .
- Ester Hydrolysis : Methyl esters are readily hydrolyzed to carboxylic acids, enabling modular drug design (e.g., prodrugs or conjugates) .
- Biological Relevance : Ferrocene-containing analogs demonstrate unique redox properties, suggesting applications in targeted anticancer therapies .
Biological Activity
Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on cytotoxicity, antiproliferative effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the amino and carboxylate groups enhances its interaction with biological targets, making it a suitable candidate for further investigation in cancer therapeutics.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives, including this compound, against different cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 0.045 | |
| This compound | MDA-MB-231 (Breast) | 0.11 | |
| This compound | MCF-10A (Normal) | >4000 |
The data indicates that this compound exhibits potent antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231) while showing significantly lower toxicity towards normal mammary epithelial cells (MCF-10A). This selectivity suggests its potential as an anticancer agent with reduced side effects.
The mechanism by which this compound exerts its cytotoxic effects involves the inhibition of key enzymes related to tumor growth. Specifically, studies have shown that this compound can inhibit the enzymatic activity of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a critical role in cancer cell proliferation and survival. The inhibition occurs at nanomolar concentrations, indicating high potency .
Case Studies
A notable study involved the synthesis and evaluation of several thieno[2,3-d]pyrimidine derivatives to assess their biological activities. Among these derivatives, this compound was highlighted for its strong cytotoxic effects against breast cancer cell lines while demonstrating safety in normal cell lines .
Another investigation focused on the structure-activity relationship (SAR) of various substituted thieno[2,3-d]pyrimidines. The results indicated that modifications at specific positions of the thieno ring could enhance antiproliferative activity while maintaining selectivity towards cancer cells .
Q & A
Basic: What are the standard synthetic routes for Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate, and what key intermediates are involved?
The synthesis typically involves multi-step reactions starting with cyclization of precursors such as thiophene derivatives and aminopyrimidine scaffolds. A common approach includes:
- Step 1 : Condensation of a thiophene-2-carboxylate ester with a urea or thiourea derivative to form the pyrimidine ring. For example, refluxing methyl 2-aminothiophene-3-carboxylate with cyanamide in ethanol under acidic conditions .
- Step 2 : Functionalization at the 5-position via nucleophilic substitution or reductive amination to introduce the amino group.
Key intermediates include methyl 5-nitrothieno[2,3-d]pyrimidine-6-carboxylate (reduced to the amine) and acylated derivatives for stability during purification .
Basic: How is the structural purity of this compound validated in academic research?
Routine characterization involves:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl ester at C6: δ ~3.8 ppm; NH at C5: δ ~5.2 ppm as a broad singlet) .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 252.1 for CHNOS).
- X-ray Crystallography : For unambiguous confirmation of the bicyclic framework and substituent geometry, as seen in related thienopyrimidine structures .
Basic: What solvent systems are optimal for in vitro solubility studies of this compound?
Due to its amphiphilic nature (polar NH and hydrophobic thieno ring):
- Polar solvents : DMSO or DMF for stock solutions (≥10 mM).
- Aqueous buffers : Use 0.1% Tween-80 or cyclodextrin-based formulations to enhance solubility in PBS (pH 7.4).
- HPLC Analysis : Reverse-phase C18 columns with MeOH:HO (70:30) + 0.1% formic acid for stability testing .
Advanced: How can reaction yields be optimized during the cyclization step?
Critical factors include:
- Catalyst Selection : CsCO or KCO in DMSO improves cyclization efficiency by deprotonating intermediates .
- Temperature Control : Reflux in ethanol (78°C) vs. microwave-assisted synthesis (120°C, 30 min) reduces side products like hydrolyzed esters .
- Protecting Groups : Temporary Boc protection of the amine prevents undesired side reactions during ring closure .
Advanced: What computational methods are used to predict the bioactivity of this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like dihydrofolate reductase (DHFR) or kinases.
- QSAR Modeling : Training sets from analogs (e.g., pyrido[2,3-d]pyrimidines) correlate substituent electronegativity with IC values .
- ADMET Prediction : SwissADME or pkCSM to assess permeability and metabolic stability, critical for lead optimization .
Advanced: How should researchers address contradictory bioactivity data in antimicrobial assays?
- Strain Variability : Test against standardized panels (e.g., ATCC strains) to control for genetic differences in bacterial targets .
- Dose-Response Curves : Use Hill slope analysis to distinguish true activity from assay artifacts (e.g., precipitation at high concentrations).
- Mechanistic Studies : Combine MIC assays with β-galactosidase reporter systems to confirm target engagement vs. nonspecific toxicity .
Advanced: What strategies improve regioselectivity during derivatization at the 5-amino position?
- Directed Metalation : Use LDA or n-BuLi at -78°C to deprotonate the NH group, enabling selective alkylation/acylation .
- Protection-Deprotection : Boc-anhydride protects the amine during harsh reactions (e.g., Suzuki couplings), followed by TFA cleavage .
- Microwave Irradiation : Accelerates reactions like Ullmann couplings, reducing competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
